molecular formula C8H8N2OS B2943261 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL CAS No. 118487-71-1

4-Amino-7-methylthieno[2,3-C]pyridin-5-OL

Cat. No. B2943261
CAS RN: 118487-71-1
M. Wt: 180.23
InChI Key: FOWSNMAFJJYSCL-UHFFFAOYSA-N
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Description

“4-Amino-7-methylthieno[2,3-C]pyridin-5-OL” is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 . It belongs to the class of pyridine derivatives .


Synthesis Analysis

The synthesis of “4-Amino-7-methylthieno[2,3-C]pyridin-5-OL” involves a multi-step reaction with 4 steps :


Molecular Structure Analysis

The molecular structure of “4-Amino-7-methylthieno[2,3-C]pyridin-5-OL” can be represented by the formula C8H8N2OS .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-7-methylthieno[2,3-C]pyridin-5-OL” include a molecular weight of 180.23 . Other specific properties such as boiling point and storage conditions are not provided in the search results.

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

4-Amino-7-methylthieno[2,3-C]pyridin-5-OL may serve as a precursor in the synthesis of various therapeutic agents. Its structure, featuring both amino and hydroxyl functional groups, allows for versatile chemical modifications. This compound could be instrumental in developing novel drugs targeting a range of diseases due to its potential to interact with biological targets through hydrogen bonding and pi-pi interactions .

Agriculture: Development of Agrochemicals

In the agricultural sector, this compound’s chemical properties might be harnessed to create new agrochemicals, such as pesticides or herbicides. Its molecular framework could be tailored to disrupt specific biological pathways in pests or weeds, offering a targeted approach to crop protection .

Material Science: Organic Semiconductor Precursor

The thieno[2,3-C]pyridin moiety within 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL suggests potential applications in material science, particularly as a precursor for organic semiconductors. These materials are crucial for developing flexible electronic devices, and the compound’s structure could contribute to charge transport properties .

Environmental Science: Analyte in Pollution Monitoring

This compound could be used as a standard or analyte in environmental monitoring techniques. Its unique spectral properties might allow for the detection and quantification of similar compounds in environmental samples, aiding in the assessment of pollution levels .

Biochemistry: Enzyme Inhibition Studies

In biochemistry research, 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL could be explored as an enzyme inhibitor. Its ability to bind to active sites could make it a valuable tool in studying enzyme kinetics and mechanisms, potentially leading to insights into metabolic regulation .

Pharmacology: Pharmacokinetic Property Modulation

The compound’s structure could be modified to alter pharmacokinetic properties of drug candidates, such as solubility and absorption. This can enhance the efficacy and safety profiles of new pharmacological compounds .

Chemical Engineering: Catalyst Design

Its molecular structure might be utilized in designing catalysts for chemical reactions. The presence of both amino and hydroxyl groups could facilitate the catalysis of specific reactions, improving efficiency and selectivity .

Analytical Chemistry: Chromatography Standard

Lastly, 4-Amino-7-methylthieno[2,3-C]pyridin-5-OL could serve as a chromatography standard due to its distinct chemical characteristics. It could help in calibrating instruments and validating analytical methods for the separation and analysis of complex mixtures .

properties

IUPAC Name

4-amino-7-methyl-6H-thieno[2,3-c]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-7-5(2-3-12-7)6(9)8(11)10-4/h2-3H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWSNMAFJJYSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=O)N1)N)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-7-methylthieno[2,3-C]pyridin-5-OL

CAS RN

118487-71-1
Record name 4-amino-7-methylthieno[2,3-c]pyridin-5-ol
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